8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride
CAS No.: 1160256-92-7
Cat. No.: VC2813722
Molecular Formula: C14H6Cl3NOS
Molecular Weight: 342.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160256-92-7 |
|---|---|
| Molecular Formula | C14H6Cl3NOS |
| Molecular Weight | 342.6 g/mol |
| IUPAC Name | 8-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C14H6Cl3NOS/c15-9-3-1-2-7-8(14(17)19)6-10(18-13(7)9)11-4-5-12(16)20-11/h1-6H |
| Standard InChI Key | JRHWGQHQUOGFSM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl |
Introduction
8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is a complex organic compound with the molecular formula C14H6Cl3NOS. It belongs to the class of specialty materials and is used primarily in research settings. This compound is characterized by its quinoline backbone, which is substituted with a thiophene ring and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.
Synthesis and Applications
While specific synthesis methods for 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler quinoline or thiophene derivatives. The carbonyl chloride functionality allows it to participate in various reactions, such as amidation or esterification, making it a valuable intermediate in the synthesis of more complex molecules.
Safety and Handling
As with many organic compounds, especially those containing chlorine and carbonyl chloride groups, 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride requires careful handling. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information, including protective equipment and emergency procedures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume